Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It has the molecular formula and a molecular weight of approximately 207.18 g/mol. This compound is categorized under heterocyclic compounds, specifically those containing furan and pyridine rings fused together.
The compound can be sourced from various chemical suppliers, and its synthesis has been documented in several scientific publications and patents. The primary CAS (Chemical Abstracts Service) number associated with this compound is 109274-83-1, indicating its unique identification in chemical databases.
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate falls under the classification of:
The synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can be achieved through several methods, with one notable route involving the reaction of ethyl glycolate with ethyl 2-chloronicotinate in the presence of sodium hydride as a base.
The molecular structure of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate features a fused ring system consisting of a furan ring connected to a pyridine ring. The compound contains hydroxyl (-OH) and carboxylate (-COOEt) functional groups.
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and agrochemicals .
The mechanism of action for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate primarily relates to its biological activity as a potential therapeutic agent. Its structure allows for interaction with biological targets such as enzymes or receptors involved in various metabolic pathways.
Data on specific mechanisms remains limited but suggests potential roles in anti-inflammatory or anti-cancer activities based on structural analogs .
Relevant data indicates that these properties contribute significantly to its utility in synthetic organic chemistry and potential applications in drug development .
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has several scientific uses:
Research continues into expanding its applications across medicinal chemistry and materials science due to its unique structural features and reactivity patterns .
Furopyridine carboxylates represent a specialized class of fused heterocyclic compounds that integrate oxygen-containing furan rings with nitrogen-containing pyridine systems, functionalized with ester groups. These structures occupy a critical niche in medicinal chemistry due to their dual capacity for hydrogen bonding (via carboxylate and hydroxyl groups) and aromatic interactions (through their bicyclic frameworks). The fusion pattern ([2,3-c] in this case) dictates molecular geometry, electron distribution, and biological interactions. Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate exemplifies this family, featuring a pyridine ring fused at its 3- and 4-positions to a furan ring bearing both hydroxyl and ethyl carboxylate substituents. This precise arrangement creates a pharmacophore with significant potential for interacting with biological targets, particularly enzymes involved in proliferative diseases, while maintaining synthetic accessibility for structural diversification [5] [9].
Furopyridine isomers are systematically classified based on their ring fusion patterns: [2,3-b], [3,2-b], [2,3-c], and [3,2-c]. Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate belongs to the [2,3-c] subclass, characterized by a pyridine nitrogen ortho to the furan oxygen bridge and a fusion bonding that places the pyridine's C3-C4 bond adjacent to the furan's C2-C3 bond. This specific fusion pattern creates a distinct electron-deficient region around the pyridine nitrogen while concentrating electron density at the hydroxylated furan carbon. Key molecular characteristics include:
Table 1: Molecular Characteristics of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 106531-50-4 | [4] [6] [9] |
Molecular Formula | C₁₀H₉NO₄ | [4] [6] [9] |
Molecular Weight | 207.18 g/mol | [4] [6] |
IUPAC Name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | [4] [9] |
SMILES | CCOC(=O)C1=C(O)C2=C(O1)C=NC=C2 | [6] |
Key Functional Groups | Ethyl ester, Phenolic hydroxyl, Furo[2,3-c]pyridine core | [6] [9] |
Computational analyses indicate a planar bicyclic core with the hydroxyl group capable of intramolecular hydrogen bonding with the ester carbonyl oxygen, potentially stabilizing the structure. The ethyl ester group confers moderate lipophilicity (predicted LogP ~1.71 [6]), balancing aqueous and organic solubility. This facilitates penetration through biological membranes while allowing sufficient solubility for in vitro assays. The molecule's topology (TPSA ≈ 72.6 Ų [6]) suggests significant polarity, influencing its binding characteristics to target proteins [6] [9].
Furopyridine carboxylates, including the [2,3-c] isomer, are recognized as privileged scaffolds in drug discovery due to their structural mimicry of purine nucleobases and their ability to engage in diverse non-covalent interactions with biological targets. The ethyl carboxylate group serves dual roles: as a synthetic handle for further derivatization (e.g., hydrolysis to acids or amidation) and as a direct participant in binding interactions (e.g., hydrogen bond acceptance or coordination with metal ions in enzyme active sites). The fused heterocyclic core provides a rigid platform for presenting substituents in three-dimensional space, optimizing complementarity with target binding pockets.
Recent research highlights the significance of structurally related furopyridines:
Table 2: Biological Activity of Representative Furopyridine Carboxylates
Compound Type | Biological Activity | Key Finding (e.g., IC₅₀) | Reference |
---|---|---|---|
Furo[2,3-b]pyridine derivative (Compound 14) | CDK2/Cyclin A2 inhibition | IC₅₀ = 0.93 µM (cf. Roscovitine 0.394 µM) | [3] |
Furo[2,3-b]pyridine derivative (Compound 14) | Cytotoxicity (HCT-116, MCF-7, HepG2, A549) | IC₅₀ ranges: 31.3–49.0, 19.3–55.5, 22.7–44.8, 36.8–70.7 µM (cf. Doxorubicin) | [3] |
Furo[3,2-b]pyridines (General) | Broad spectrum (Antibiotic, Antiviral, Anticancer, Enzyme Inhibition) | Multiple activities reported | [5] |
Molecular hybridization, incorporating pharmacophoric elements like naphthyl, thienyl, or glycosyl moieties onto the furopyridine carboxylate core, has proven highly effective in enhancing biological potency and selectivity. This strategy leverages the synergistic effects of distinct pharmacophores within a single molecule [3]. The ethyl carboxylate group in Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate provides a direct site for such structural modifications, enabling the generation of libraries for activity screening [9].
The synthesis of furopyridine carboxylates evolved from classical condensation and cyclization strategies applied to simpler heterocycles. While the specific historical synthesis of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate (CAS 106531-50-4) is not exhaustively detailed in the literature, its emergence is contextualized within the broader development of furopyridine chemistry driven by the quest for novel bioactive heterocycles. The compound was formally identified and assigned its CAS registry number, establishing its unique chemical identity for research and commerce. Its synthesis likely parallels established routes for analogous furopyridines, such as:
The compound's commercial availability from suppliers like AiFChem, ChemScene, and CymitQuimica since at least 2019 [4] [6] [7] indicates established synthetic protocols producing it at ≥95% purity, primarily for research purposes ("for scientific research only," "not for direct human use" [6]). Its listing reflects recognition within the chemical community as a valuable building block. Research interest is further evidenced by its inclusion in compound collections and ongoing investigations into its physicochemical properties (e.g., solubility in organic solvents, hydrogen bonding capacity [9]) and potential biological applications, positioning it as a versatile intermediate for generating pharmacologically relevant molecules targeting kinases, oxidoreductases, or other enzymes where fused heterocyclic carboxylates show affinity [3] [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: